Spectroscopic and Methodological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview
Spectroscopic and Methodological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound belonging to the xanthanolide class. These natural products are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a summary of the available chemical information and presents a generalized experimental framework for the isolation and spectroscopic characterization of such compounds, based on established methodologies for similar natural products isolated from the Xanthium genus.
While extensive searches for specific spectroscopic data (NMR, IR, MS) for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide did not yield detailed datasets within publicly accessible literature, this document serves as a foundational resource. It outlines the typical procedures and expected data formats for researchers engaged in the study of xanthanolides and related sesquiterpenoids.
Chemical Identity
| Property | Value | Source |
| Compound Name | 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | - |
| CAS Number | 1093207-99-8 | - |
| Molecular Formula | C₁₃H₁₈O₄ | - |
| Molecular Weight | 238.28 g/mol | - |
| Natural Source | Roots of Xanthium sibiricum | - |
Generalized Experimental Protocols
The following protocols are representative of the methods used for the isolation and characterization of sesquiterpenoids from Xanthium species and are adaptable for the study of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.
Plant Material Extraction and Isolation
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Plant Material Collection and Preparation: The roots of Xanthium sibiricum are collected, air-dried, and pulverized.
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Extraction: The powdered plant material is typically extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
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Chromatographic Purification: The fractions, particularly the ethyl acetate fraction which is likely to contain sesquiterpenoids, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate mixtures) to isolate the pure compounds.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
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Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD.
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Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.
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Mass Spectrometry (MS):
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High-resolution mass spectra (HR-MS) are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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This analysis provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition of the compound.
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Infrared (IR) Spectroscopy:
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IR spectra are recorded on an FTIR (Fourier Transform Infrared) spectrometer.
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Samples can be prepared as a KBr pellet or as a thin film.
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The spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and carbon-carbon double bonds (C=C).
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Logical Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide.
Conclusion
While specific, experimentally-derived spectroscopic data for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not currently available in the surveyed literature, this guide provides a comprehensive overview of the methodologies that would be employed for its isolation and structural determination. The protocols and workflow described herein are standard practices in the field of natural product chemistry and serve as a valuable resource for researchers investigating this and other related sesquiterpenoids. Further research is required to isolate and fully characterize this compound to unlock its potential therapeutic applications.
